molecular formula C16H8N4O B2388559 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile CAS No. 955294-87-8

6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile

Cat. No. B2388559
CAS RN: 955294-87-8
M. Wt: 272.267
InChI Key: PSSPGZNIDZJVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile is a heterocyclic compound that has been widely studied due to its potential application in the field of medicinal chemistry. This compound possesses unique structural features that make it an attractive target for drug discovery.

Mechanism of Action

The exact mechanism of action of 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in the growth and proliferation of cancer cells and microorganisms. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the death of cancer cells. Additionally, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cell walls in bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination. Additionally, it has been found to inhibit the production of inflammatory cytokines, which play a key role in the development of various inflammatory diseases. Moreover, it has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile in lab experiments include its high potency, low toxicity, and broad-spectrum activity against various microorganisms and cancer cells. However, its limitations include its low solubility in water and its tendency to form aggregates, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile. One potential direction is to explore its potential application as a drug for the treatment of various types of cancer and infectious diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a drug. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential drug targets for its development. Finally, the synthesis of analogs of this compound with improved properties could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile involves the condensation of 2-aminopyridine with 2-cyanoacetamide in the presence of a suitable catalyst. The reaction proceeds via a multicomponent reaction that involves the formation of an imine intermediate, followed by cyclization and dehydration to yield the final product. This method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. Additionally, it has been found to be effective against different types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

9-oxo-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,11,13,15,17-octaene-14-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O/c17-8-10-4-3-5-11-14(10)18-9-12-15(11)20-7-2-1-6-13(20)19-16(12)21/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPGZNIDZJVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C3=C(N2C=C1)C4=CC=CC(=C4N=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.